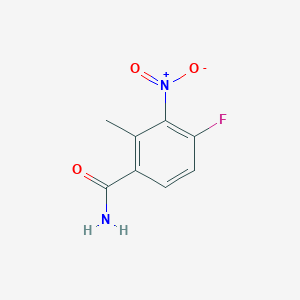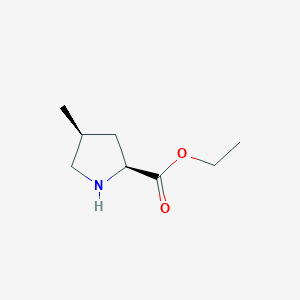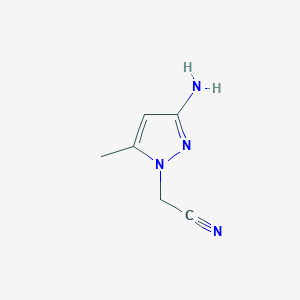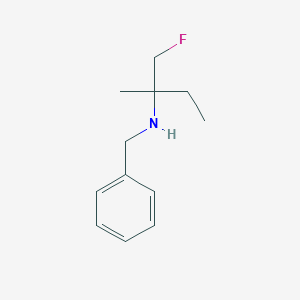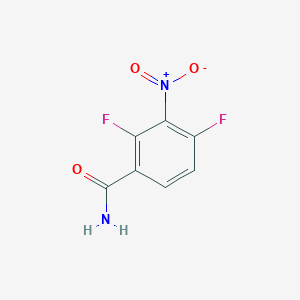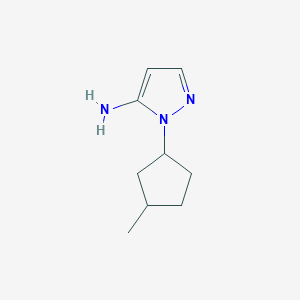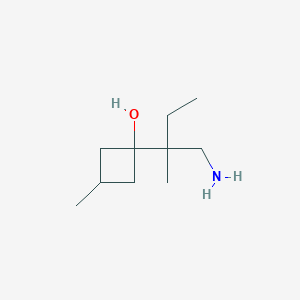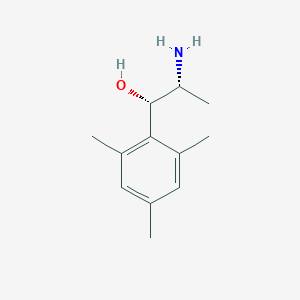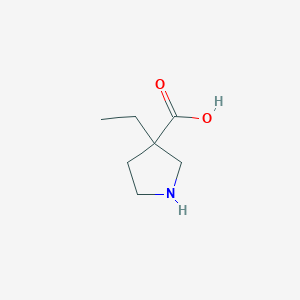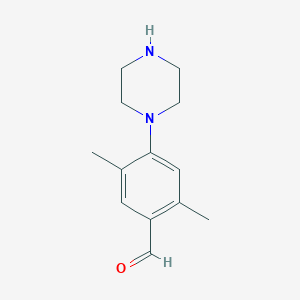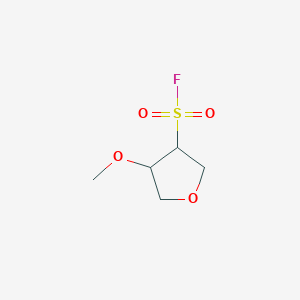
4-Methoxyoxolane-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyoxolane-3-sulfonyl fluoride is a chemical compound with the molecular formula C5H9FO4S. It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyoxolane-3-sulfonyl fluoride can be achieved through several methods. One common approach involves the direct fluorosulfonylation of oxolane derivatives using fluorosulfonyl radicals. This method is efficient and provides high yields under mild reaction conditions . Another approach involves the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using readily available reagents in a one-pot synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyoxolane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve mild temperatures and the presence of a suitable solvent, such as acetonitrile or dichloromethane .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Applications De Recherche Scientifique
4-Methoxyoxolane-3-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly in the development of enzyme inhibitors.
Chemical Biology: It is used in the study of protein-ligand interactions and as a tool for bioorthogonal chemistry.
Materials Science: The compound is investigated for its potential use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methoxyoxolane-3-sulfonyl fluoride involves its ability to form covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive towards nucleophiles, allowing it to form stable covalent linkages with amino acids in proteins. This property makes it useful in the design of covalent inhibitors and probes for studying protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Methoxyoxolane-3-sulfonyl fluoride include other sulfonyl fluorides, such as benzenesulfonyl fluoride and methanesulfonyl fluoride. These compounds share the sulfonyl fluoride functional group but differ in their structural frameworks .
Uniqueness
What sets this compound apart from other sulfonyl fluorides is its unique oxolane ring structure, which imparts distinct chemical properties and reactivity. This structural feature makes it particularly useful in specific applications, such as the synthesis of cyclic sulfonamides and esters .
Propriétés
Formule moléculaire |
C5H9FO4S |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
4-methoxyoxolane-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3 |
Clé InChI |
GOUJURCUIDJLCN-UHFFFAOYSA-N |
SMILES canonique |
COC1COCC1S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


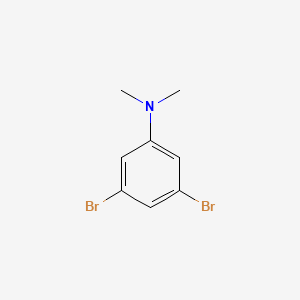
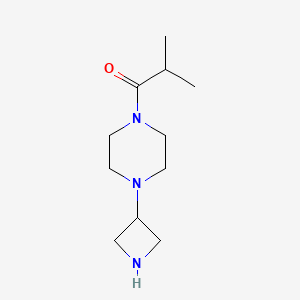
![5-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13154236.png)
